molecular formula C15H13FO2 B13076560 2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid

2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B13076560
M. Wt: 244.26 g/mol
InChI Key: QTUGJBFRQSNFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a fluoro and methyl substituent on one of the phenyl rings and an acetic acid group on the other. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Substituents: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Acetic Acid Group Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the coupling reactions, and automated systems can be employed to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid
  • 2-(3-Methyl-[1,1’-biphenyl]-4-yl)acetic acid
  • 2-(2-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid

Uniqueness

2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and methyl substituents on the biphenyl core. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-(3-fluoro-2-methyl-4-phenylphenyl)acetic acid

InChI

InChI=1S/C15H13FO2/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QTUGJBFRQSNFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.